4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride
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Overview
Description
4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a chemical compound with a molecular weight of 168.57 . It is a solid substance that is stored at temperatures below -10°C .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-difluoropyrrolidine-2-carbonitrile hydrochloride . Its InChI code is 1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride is a solid substance . It is stored at temperatures below -10°C . The compound has a molecular weight of 168.57 .Scientific Research Applications
Structural and Vibrational Properties of Cyanopyridine Derivatives
A study by Márquez et al. (2015) on cyanopyridine derivatives, including compounds structurally related to "4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride," revealed their potential antimicrobial and anticancer applications. The research utilized Density Functional Theory (DFT) calculations to understand the compounds' structural and vibrational properties in different phases, highlighting the significance of these compounds in medicinal chemistry and drug design Márquez, Márquez, Cataldo, & Brandán, 2015.
Heterocyclic Polyfluoro-compounds Synthesis
Research by Banks et al. (1974) on the synthesis of polyfluorinated heterocyclic compounds, including "3,4,5,6-Tetrafluoropyridine-2-carbonitrile," a closely related compound, provides insights into methods for generating compounds with varied substituents. These methods are crucial for developing materials with specific chemical properties, including those relevant for pharmaceutical applications Banks, Haszeldine, Legge, & Rickett, 1974.
Covalent Organic Frameworks (COFs) Development
Zhang et al. (2018) described the creation of crystalline 2D covalent organic frameworks using irreversible reactions, including compounds with fluoropyridinecarbonitrile units similar to "4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride." These frameworks show high chemical stability and potential for postsynthetic modifications, making them suitable for various applications, including catalysis and material science Zhang, Wei, Mao, Pei, Alshmimri, Reimer, & Yaghi, 2018.
Synthesis and Analysis of Pyridine Derivatives
Studies on the synthesis and structural analysis of pyridine derivatives, such as those conducted by Tranfić et al. (2011), provide a foundation for understanding the chemical behavior and potential applications of "4,4-Difluoropyrrolidine-2-carbonitrile hydrochloride" in developing novel pharmacological agents. The research focuses on synthesizing and analyzing compounds for their structural differences and spectral properties, contributing to the field of drug discovery and development Tranfić, Halambek, Cetina, & Jukić, 2011.
Novel Inhibitors Synthesis
Research by Matsumoto et al. (2011) on the development of potent inhibitors for xanthine oxidoreductase (XOR) highlights the relevance of pyridinecarbonitrile derivatives in medicinal chemistry. Compounds like "4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile" demonstrate the utility of fluoropyridinecarbonitrile derivatives in creating effective and long-lasting therapeutic agents for conditions such as hyperuricemia Matsumoto, Okamoto, Ashizawa, & Nishino, 2011.
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of vapor or mist, avoiding contact with skin and eyes, and washing thoroughly after handling .
properties
IUPAC Name |
4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2.ClH/c6-5(7)1-4(2-8)9-3-5;/h4,9H,1,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMTOHWIVLVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2225136-14-9 |
Source
|
Record name | 4,4-difluoropyrrolidine-2-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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